6-chloro-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one
Description
This compound is a hybrid heterocyclic molecule combining a coumarin (2H-chromen-2-one) core with a 1,3,4-thiadiazole ring. Key structural features include:
- A 1,3,4-thiadiazole moiety at position 3 of the coumarin, functionalized with a 5-{[3-(trifluoromethyl)phenyl]amino} group. The trifluoromethyl (-CF₃) group introduces steric bulk and lipophilicity, which can influence pharmacokinetic properties such as metabolic stability and membrane permeability .
Coumarin derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory activities, while 1,3,4-thiadiazoles are known for their diverse pharmacological profiles, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
6-chloro-3-[5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF3N3O2S/c19-11-4-5-14-9(6-11)7-13(16(26)27-14)15-24-25-17(28-15)23-12-3-1-2-10(8-12)18(20,21)22/h1-8H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHLSKPONYMUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: This can be achieved through the Claisen-Schmidt condensation of salicylaldehyde with an appropriate ketone, followed by cyclization.
Synthesis of the 1,3,4-Thiadiazole Ring: This step involves the reaction of thiosemicarbazide with a suitable carboxylic acid derivative.
Coupling of the Trifluoromethyl Aniline Group: The final step involves the coupling of 3-(trifluoromethyl)aniline with the thiadiazole-chromen-2-one intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It can be used to study the effects of trifluoromethyl groups on biological systems.
Mechanism of Action
The mechanism of action of 6-chloro-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The chromen-2-one core can interact with DNA or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Coumarin Substituents
Analogues with Modified Thiadiazole Substituents
Key Research Findings and Trends
Electronic and Steric Effects
- Chloro vs. In contrast, 6-methoxy analogues (e.g., ) may favor π-π stacking due to increased electron density .
- Trifluoromethyl Phenyl Group : The -CF₃ group in the thiadiazole-linked aniline enhances metabolic stability and passive diffusion across membranes, a trend observed in kinase inhibitors like nilotinib .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the coumarin core via Pechmann condensation using resorcinol derivatives and β-ketoesters under acidic conditions (e.g., concentrated H₂SO₄) .
- Step 2 : Introduction of the 1,3,4-thiadiazole moiety via cyclization of thiosemicarbazide intermediates with carboxylic acid derivatives in the presence of POCl₃ .
- Step 3 : Coupling the 3-(trifluoromethyl)phenylamino group using Ullmann or Buchwald-Hartwig amination under palladium catalysis (e.g., Pd(OAc)₂, Xantphos) in refluxing toluene . Critical Parameters : Catalyst concentration (0.5–2 mol%), solvent polarity, and reaction time (12–24 hours) significantly impact yield (50–75%). Purification often requires column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₁₁ClF₃N₃O₂S) and isotopic patterns .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm (coumarin aromatic protons) and δ 6.5–7.5 ppm (thiadiazole-linked aryl group) .
- ¹³C NMR : Signals for the carbonyl (C=O, ~160 ppm) and trifluoromethyl (CF₃, ~120 ppm) groups .
- X-ray Crystallography : Resolves planar coumarin-thiadiazole conformation and hydrogen-bonding interactions (e.g., N–H···O) .
Q. How can researchers screen this compound for preliminary biological activity?
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HEPG2-1 liver carcinoma) with IC₅₀ values <10 µM indicating potency .
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. Activity is often enhanced by the electron-withdrawing CF₃ group .
- Antimicrobial screening : Employ microdilution assays (MIC ≤25 µg/mL against S. aureus or E. coli) .
Advanced Research Questions
Q. How do substituents on the thiadiazole ring influence bioactivity?
Q. How to resolve contradictions in biological data across studies?
- Case Example : Discrepant IC₅₀ values (e.g., 5 µM vs. 15 µM in HCT116 cells) may arise from assay conditions (e.g., serum concentration, incubation time).
- Methodological Adjustments :
- Standardize cell passage number (<20) and serum-free pre-incubation (24 hours) .
- Validate results via orthogonal assays (e.g., apoptosis markers like caspase-3 activation) .
Q. What strategies elucidate the pharmacological mechanism of action?
- Target Identification :
- Molecular docking : Simulate binding to ATP pockets of kinases (e.g., VEGFR2, ΔG ≈ -9.5 kcal/mol) .
- CRISPR-Cas9 screening : Knockout candidate targets (e.g., PI3K) to assess resistance .
Q. How to optimize reaction yields for scale-up without compromising purity?
- Process Variables :
- Temperature gradients : Slow heating (2°C/min) reduces side-product formation during cyclization .
- Solvent swap : Replace THF with MeCN for better solubility of intermediates .
- Quality Control : In-line FTIR monitors reaction progression (>95% conversion) .
Data Contradiction Analysis
Q. Why do some analogs show variable activity in different cell lines?
- Hypothesis : Differential expression of drug transporters (e.g., ABCB1) or metabolic enzymes (CYP3A4) affects intracellular concentration .
- Validation :
- Measure intracellular accumulation via LC-MS/MS.
- Co-administer inhibitors (e.g., verapamil for ABCB1) to assess rescue effects .
Structural-Activity Relationship (SAR) Studies
Q. What structural features enhance selectivity for cancer vs. normal cells?
- Key Modifications :
- Coumarin 6-Cl : Increases lipophilicity (logP ~3.2), enhancing membrane permeability .
- Thiadiazole N-linker : Rigidity reduces off-target binding (e.g., hERG channel inhibition) .
- Toxicity Mitigation : Introduction of polar groups (e.g., -SO₂NH₂) at the 3-position reduces hepatotoxicity in murine models .
Methodological Recommendations
Q. How to design a robust SAR study for this compound class?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
